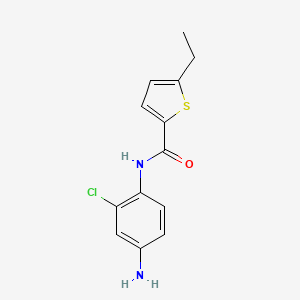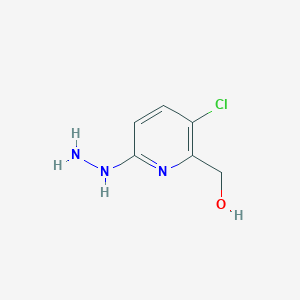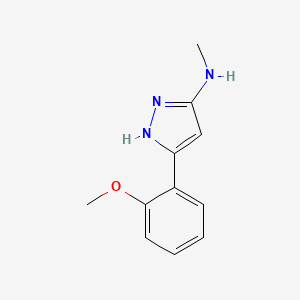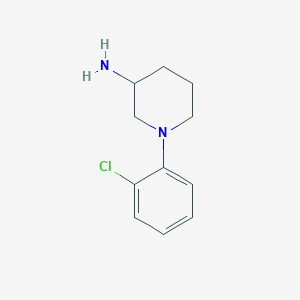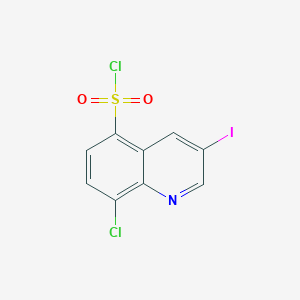
8-Chloro-3-iodoquinoline-5-sulfonyl chloride
Übersicht
Beschreibung
8-Chloro-3-iodoquinoline-5-sulfonyl chloride is a chemical compound with the molecular formula C9H4Cl2INO2S and a molecular weight of 388.01 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 8-Chloro-3-iodoquinoline-5-sulfonyl chloride consists of a quinoline core, which is a heterocyclic aromatic organic compound with two fused rings (a benzene ring and a pyridine ring). This compound is substituted at the 8th position with a chlorine atom, at the 3rd position with an iodine atom, and at the 5th position with a sulfonyl chloride group .Wissenschaftliche Forschungsanwendungen
Sulfonylation Methodologies
Site-Selective Oxidative C–H Sulfonylation : A method for oxidative C–H sulfonylation of 8-acylaminoquinolines with sulfonyl chlorides, including 8-Chloro-3-iodoquinoline-5-sulfonyl chloride, has been developed. This process is metal-free, utilizing a hypervalent iodine reagent and is significant for the synthesis of sulfone compounds (Wang et al., 2017).
Copper(I)-Catalyzed Sulfonylation : A method using copper(I) for the sulfonylation of 8-aminoquinoline amides with sulfonyl chlorides, including 8-Chloro-3-iodoquinoline-5-sulfonyl chloride, has been demonstrated. This reaction occurs in the air and exhibits excellent substrate tolerance (Qiao et al., 2015).
Copper-Catalyzed C5-Regioselective CH Sulfonylation : A copper-catalyzed method for CH sulfonylation of 8-aminoquinoline scaffolds at the C5 position using aryl sulfonyl chlorides is reported. This technique is notable for producing moderate to good yields of sulfone, and can synthesize potential fluorinated PET radioligands (Li et al., 2016).
Functionalization and Complex Formation
8-Hydroxyquinoline Functionalization : Research demonstrates the functionalization of mesoporous silica with 8-hydroxyquinoline using 8-Chloro-3-iodoquinoline-5-sulfonyl chloride. This process facilitates the formation of aluminum complexes and has implications in photoluminescence studies (Badiei et al., 2011).
Synthesis of Sulfonamides and Metal Complexes : The synthesis of sulfonamides from 8-aminoquinoline and sulfonyl chlorides, including 8-Chloro-3-iodoquinoline-5-sulfonyl chloride, and their subsequent reaction with Ni(II) salts to form complexes, is an area of study. These complexes are characterized by octahedral environments for Ni(II) ions and are bidentate ligands (Macías et al., 2002).
Sulfonylation via Copper Catalysis : A method for the copper-catalyzed direct C-H bond sulfonylation of aminoquinolines using arylsulfonyl chlorides has been explored. This technique features exclusive sulfonylation at the C5-H position of quinoline rings and tolerates various functional groups (Liang et al., 2015).
Eigenschaften
IUPAC Name |
8-chloro-3-iodoquinoline-5-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2INO2S/c10-7-1-2-8(16(11,14)15)6-3-5(12)4-13-9(6)7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXXMZMDBZKNNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1S(=O)(=O)Cl)C=C(C=N2)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2INO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-3-iodoquinoline-5-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



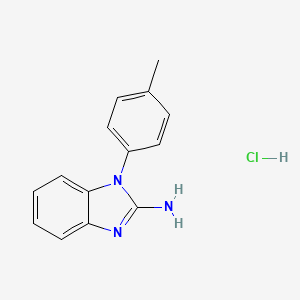
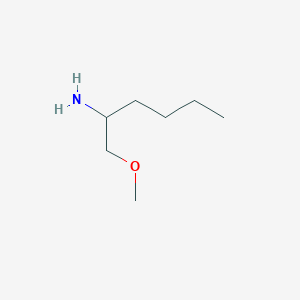
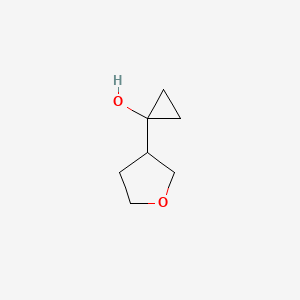
![1-[2-(ethanesulfonyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B1423458.png)
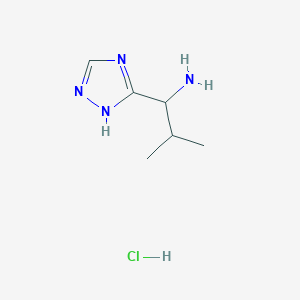
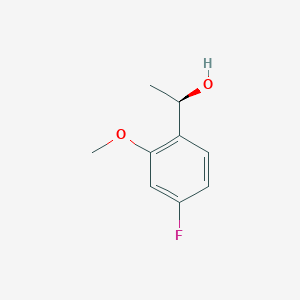
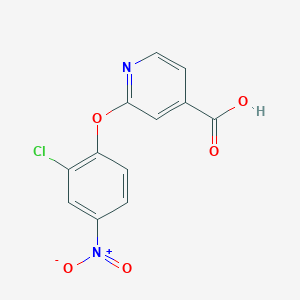
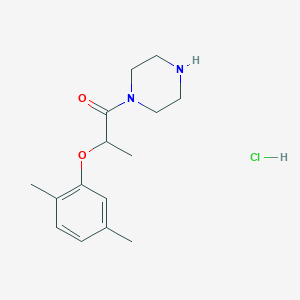
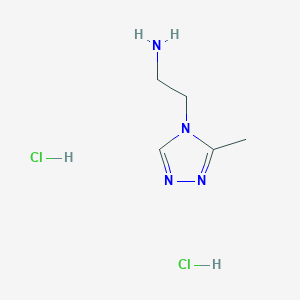
![N-[(4-chlorophenyl)methyl]-N-methylsulfamoyl chloride](/img/structure/B1423467.png)
